molecular formula C19H36N8O12S B15286197 [(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3,6-diaminohexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate;suluric acid

[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3,6-diaminohexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate;suluric acid

Cat. No.: B15286197
M. Wt: 600.6 g/mol
InChI Key: UDVWKDBCMFLRQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Nourseothricin Sulfate is produced through the fermentation of Streptomyces noursei. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions. After fermentation, the antibiotic is extracted and purified to obtain a mixture of streptothricin compounds, primarily Streptothricin D and F, with smaller amounts of Streptothricin C and E .

For industrial production, the fermentation broth is typically subjected to filtration, followed by solvent extraction and crystallization to isolate the antibiotic. The crystalline product is then converted to its sulfate form for enhanced stability and solubility .

Chemical Reactions Analysis

Nourseothricin Sulfate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include acetic anhydride for acetylation and hydrochloric acid or sodium hydroxide for hydrolysis. The major products formed from these reactions are acetylated derivatives and hydrolyzed fragments of the antibiotic .

Comparison with Similar Compounds

Nourseothricin Sulfate belongs to the streptothricin class of antibiotics, which includes several related compounds:

Compared to other aminoglycoside antibiotics, Nourseothricin Sulfate is unique in its broad-spectrum activity and its use as a selection agent in genetic research. Its ability to inhibit protein synthesis by inducing mRNA miscoding sets it apart from other antibiotics that target different stages of protein synthesis .

Properties

Molecular Formula

C19H36N8O12S

Molecular Weight

600.6 g/mol

IUPAC Name

[5-(3,6-diaminohexanoylamino)-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate;sulfuric acid

InChI

InChI=1S/C19H34N8O8.H2O4S/c20-3-1-2-7(21)4-10(30)24-13-14(31)15(35-18(22)33)9(6-28)34-17(13)27-19-25-11-8(29)5-23-16(32)12(11)26-19;1-5(2,3)4/h7-9,11-15,17,28-29,31H,1-6,20-21H2,(H2,22,33)(H,23,32)(H,24,30)(H2,25,26,27);(H2,1,2,3,4)

InChI Key

UDVWKDBCMFLRQW-UHFFFAOYSA-N

Canonical SMILES

C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCN)N)O.OS(=O)(=O)O

Origin of Product

United States

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